molecular formula C6H14O5S2 B601047 4-((Methylsulfinyl)oxy)butyl methanesulfonate CAS No. 1797106-48-9

4-((Methylsulfinyl)oxy)butyl methanesulfonate

Cat. No. B601047
CAS RN: 1797106-48-9
M. Wt: 230.3
InChI Key:
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Description

“4-((Methylsulfinyl)oxy)butyl methanesulfonate” is a chemical compound with the molecular formula C6H14O5S2 . It has an average mass of 230.302 Da and a mono-isotopic mass of 230.028259 Da . It is a substituted Sulforaphane analogue and a potential inducer of phase II detoxifying enzyme.


Molecular Structure Analysis

The molecular structure of “4-((Methylsulfinyl)oxy)butyl methanesulfonate” consists of 6 carbon atoms, 14 hydrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Analytical Chemistry: Reference Standards

4-((Methylsulfinyl)oxy)butyl methanesulfonate: is utilized as a reference standard in analytical chemistry, particularly in the quality control of pharmaceuticals. It serves as a crucial component in the analytical method development and validation (AMV) processes, ensuring the accuracy and consistency of analytical results .

Organic Synthesis: Sulfonation Reactions

In organic synthesis, this compound is involved in sulfonation reactions. Sulfonation is a key step in synthesizing complex molecules, where introducing a sulfonate group can significantly alter a molecule’s solubility, reactivity, and overall chemical properties .

Biomaterials: Enhancing Properties

The sulfonated derivatives of this compound are explored for their potential to enhance biomaterial properties. Sulfonation can improve biomaterials’ biocompatibility, mechanical strength, and hydrophilicity, which is beneficial in tissue engineering and regenerative medicine .

Environmental Science: Microbial Metabolism

This compound is studied within environmental science for its role in microbial metabolism. Understanding how microbes metabolize sulfonic acids helps in assessing the environmental impact and degradation pathways of these compounds.

Pharmacology: Drug Impurity Profiling

In pharmacology, 4-Methylsulfinyloxybutyl methanesulfonate is significant for drug impurity profiling. It is identified as an impurity in certain drugs, and its characterization is essential for drug safety and efficacy .

Chemical Stability: Hydrolysis Studies

Hydrolysis studies of methanesulfonate esters, including this compound, provide insights into their chemical stability. Such studies are vital for developing stable pharmaceutical formulations and understanding the compound’s behavior under different conditions.

Synthetic Chemistry: Reaction Mechanisms

The compound’s reactivity is of interest in synthetic chemistry, where it is used to study various reaction mechanisms. These studies contribute to the broader understanding of sulfoxides and sulfones in synthetic applications.

Biomedicine: Drug Delivery Systems

Lastly, in the field of biomedicine, sulfonated molecules like 4-Methylsulfinyloxybutyl methanesulfonate are investigated for their use in drug delivery systems. Their unique properties can be harnessed to develop more efficient and targeted drug delivery methods .

properties

IUPAC Name

4-methylsulfinyloxybutyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5S2/c1-12(7)10-5-3-4-6-11-13(2,8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRIPDUAMNLLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)OCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Methylsulfinyl)oxy)butyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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